Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Description
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also known as Fluorescent Brightener 367 or KCB (CAS RN: 5089-22-5), is a symmetric aromatic heterocyclic compound with the molecular formula C₂₄H₁₄N₂O₂ and a molecular weight of 362.38 g/mol . Its structure consists of two benzoxazole moieties linked through the 1,4-positions of a central naphthalene core. This conjugation system enables strong fluorescence properties, making it widely used as an optical brightener in textiles, plastics, and detergents to enhance whiteness and brightness . The compound exhibits a melting point of 210–212°C and is commercially available under trade names like Hostalux KCB .
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSPVCBIJCZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063698 | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-22-5, 63310-10-1 | |
| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescent brightener 367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Fluorescent Brightener 367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 367 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanism of Action
Target of Action
1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is a type of optical brightener. Its primary targets are various materials such as textiles, paper, plastics, and detergents. It is used to enhance the brightness and whiteness of these materials.
Mode of Action
Fluorescent Brightener 367 works by absorbing ultraviolet light and re-emitting it as blue light. This process is known as fluorescence. When the compound absorbs ultraviolet light (usually in the range of 340-370 nm), it enters an excited state. It then returns to its ground state by emitting light in the blue region of the spectrum (typically 420-470 nm). This emitted blue light gives materials a brighter and whiter appearance.
Biochemical Pathways
Instead, its function is based on physical and chemical properties that allow it to absorb and emit light at specific wavelengths.
Result of Action
The primary result of Fluorescent Brightener 367’s action is the enhanced brightness and whiteness of the materials it is applied to. By absorbing ultraviolet light and re-emitting it as blue light, it can neutralize yellowish tints in materials, making them appear whiter and brighter.
Action Environment
The efficacy and stability of Fluorescent Brightener 367 can be influenced by various environmental factors. For instance, the presence of ultraviolet light is necessary for the compound to absorb and re-emit light. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to certain chemicals. It is generally stable under normal storage conditions.
Biological Activity
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (commonly referred to as Fluorescent Brightener 367) is a compound with significant applications in various fields, particularly as an optical brightener. Its molecular formula is C24H14N2O2, and it has a molecular weight of 362.4 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by two benzoxazole moieties linked to a naphthalene core. The IUPAC name for this compound is 2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole.
Mechanism of Action
Fluorescent Brightener 367 primarily functions by absorbing ultraviolet (UV) light and re-emitting it as blue light. This property enhances the brightness and whiteness of materials such as textiles and paper. The absorption and emission are dependent on environmental factors like UV light presence, which is critical for its efficacy .
Antimicrobial Properties
Research has indicated that benzoxazole derivatives exhibit antimicrobial activity. A study focused on synthesizing new benzoxazole derivatives found that several compounds demonstrated significant in vitro antimicrobial activity against various bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, showing a broad spectrum of activity .
Cytotoxicity and Pharmacological Potential
The cytotoxic effects of benzoxazole derivatives have also been investigated. In various studies, these compounds have been shown to inhibit cell proliferation in cancer cell lines. For instance, certain benzoxazole derivatives were tested against human cancer cell lines and displayed promising results in reducing cell viability .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a comparative study of synthesized benzoxazole derivatives, researchers evaluated their antimicrobial effectiveness against standard drugs. The results indicated that while some derivatives were less potent than fluconazole against C. albicans, they were more effective against resistant isolates .
Case Study 2: Environmental Impact Assessment
A screening assessment conducted under the Canadian Environmental Protection Act (CEPA) evaluated the environmental persistence and potential health effects of Fluorescent Brightener 367. The assessment concluded that the compound does not meet criteria for harmful environmental impact based on available toxicological data from related analogues .
Data Summary
Scientific Research Applications
Optical Brightening Agent
Fluorescent Brightener 367 is primarily utilized as an optical brightener in various applications:
- Textiles : Enhances the brightness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light.
- Plastics : Used in the production of colored plastics to increase their visual appeal and brightness.
- Paper Products : Improves the whiteness of paper and cardboard products.
Table 1: Applications in Optical Brightening
| Industry | Application | Mechanism of Action |
|---|---|---|
| Textiles | Fabric brightening | Absorbs UV light, emits visible blue light |
| Plastics | Color enhancement | Increases brightness through UV absorption |
| Paper Products | Whiteness improvement | Enhances brightness via fluorescence |
Organic Electronics
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- has significant potential in the field of organic electronics:
- Hole Transporting Material (HTM) : It has been explored as a HTM in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient energy transfer capabilities. Studies indicate that incorporating this compound can enhance the efficiency and stability of OLED devices .
Case Study: Use in OLEDs
A study published in the Journal of Materials Chemistry C demonstrated that devices utilizing Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- as an HTM exhibited improved charge transport properties compared to traditional materials. The findings suggest that this compound's energy level alignment is favorable for hole mobility, making it a promising candidate for next-generation OLEDs.
Biocidal Applications
In addition to its optical properties, Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- has been identified as a biocide:
- Preservative in Plastics and Textiles : It is used to prevent microbial growth in various materials, extending their lifespan and maintaining quality.
Table 2: Biocidal Applications
| Material Type | Application | Benefits |
|---|---|---|
| Plastics | Microbial growth prevention | Extends product lifespan |
| Textiles | Anti-fungal treatment | Maintains fabric integrity and quality |
Environmental Considerations
The compound has undergone screening assessments under the Canadian Environmental Protection Act (CEPA). The findings indicated that while it does not occur naturally in the environment, it was not manufactured or imported into Canada above certain thresholds during specified periods . This assessment is crucial for understanding its ecological impact and regulatory status.
Comparison with Similar Compounds
2,2'-(4,4'-Diphenylethenyl)bis-5-tert-octylbenzoxazole (CAS 4782-17-6)
- Structure : Features a vinylenedi-p-phenylene linker instead of naphthalenediyl, with bulky tert-octyl groups at the 5-positions of benzoxazole rings .
- Properties: The tert-octyl groups enhance solubility in hydrophobic matrices but may reduce fluorescence quantum yield due to steric hindrance .
- Applications: Preferred for non-polar polymer blends due to improved compatibility .
Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) (CAS 23743-30-8)
- Structure : Contains methoxycarbonyl groups at the 5-positions of benzoxazole rings .
- Higher molecular weight (478.45 g/mol) and polarity compared to Fluorescent Brightener 367, affecting photostability and solubility .
- Applications : Used in specialized coatings where tunable emission wavelengths are critical .
2,2'-(1,2-Ethenediyl)bis[5-methylbenzoxazole] (CAS 1041-00-5)
- Structure : A shorter ethenediyl linker replaces naphthalenediyl, with methyl substituents at the 5-positions .
- Properties :
- Applications : Suitable for low-temperature processing in polymers .
Fluorescence and Performance Metrics
| Compound | Linker Type | Substituents | Fluorescence Quantum Yield | λem (nm) | Thermal Stability |
|---|---|---|---|---|---|
| Fluorescent Brightener 367 | Naphthalenediyl | None | High | ~435–450 | Excellent |
| CAS 4782-17-6 | Diphenylethenyl | 5-tert-octyl | Moderate | ~420–430 | Good |
| CAS 23743-30-8 | Naphthalenediyl | 5-methoxycarbonyl | High | ~450–465 | Moderate |
| CAS 1041-00-5 | Ethenediyl | 5-methyl | Low | ~400–410 | Fair |
Key Findings :
- The naphthalenediyl linker in Fluorescent Brightener 367 provides extended conjugation, resulting in higher fluorescence intensity and red-shifted emission compared to ethenediyl or diphenylethenyl analogues .
- Bulky substituents (e.g., tert-octyl) trade solubility for reduced quantum yield, while electron-withdrawing groups (e.g., esters) enable spectral tuning at the cost of photostability .
Environmental and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
